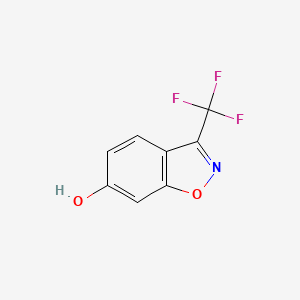

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-

説明

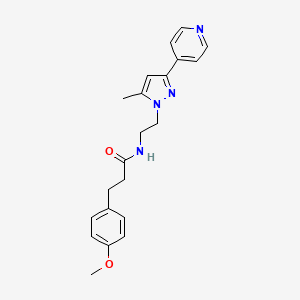

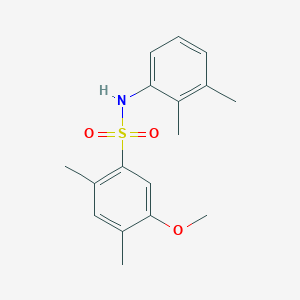

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a chemical compound with the molecular formula C8H4F3NO2 . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- consists of a benzisoxazole ring with a trifluoromethyl group attached at the 3-position . The molecular weight of this compound is 202.13 g/mol .Physical and Chemical Properties Analysis

1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a solid substance . Its molecular formula is C8H4F3NO2 and it has a molecular weight of 202.13 g/mol .科学的研究の応用

Solution-Phase Synthesis of Benzisoxazoles

Research has demonstrated the utility of benzisoxazoles in the solution-phase synthesis of diverse libraries, utilizing cycloaddition reactions for the creation of 3,5,6-trisubstituted benzisoxazoles. These compounds serve as building blocks in chemical synthesis, highlighting their significance in developing new materials and molecules (Dubrovskiy et al., 2013).

Liquid Clathrate Formation

Benzisoxazoles are involved in the formation of liquid clathrates when mixed with ionic liquids and aromatic hydrocarbons. This property suggests potential applications in material science, particularly in creating inclusion compounds and exploring the interactions between aromatic solutes and ionic liquids (Holbrey et al., 2003).

Catalytic Reactions

They have also been used in catalytic reactions, such as Friedel–Crafts acylation reactions using metal triflates in ionic liquids. This research shows benzisoxazoles' role in facilitating organic transformations, offering efficient and greener alternatives for chemical synthesis (Ross & Xiao, 2002).

Antitumor Applications

Some derivatives of benzisoxazoles have been studied for their antitumor properties, indicating their potential in developing new therapeutic agents. This research underscores the chemical versatility and biological relevance of benzisoxazoles in medicinal chemistry (Hutchinson et al., 2001).

Organic NLO Materials

Benzisoxazoles have been examined for their potential as organic non-linear optical (NLO) materials. Studies on their physico-chemical properties and theoretical analyses suggest these compounds could be promising candidates for applications in various NLO devices, highlighting their significance in materials science (Manikandan et al., 2019).

特性

IUPAC Name |

3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)7-5-2-1-4(13)3-6(5)14-12-7/h1-3,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETJKRCFETYCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)ON=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724466-52-8 | |

| Record name | 3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzylamino)-1,3-dimethyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2672642.png)

![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)

![Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate](/img/structure/B2672650.png)

![N-cyclopentyl-8-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2672657.png)

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2672659.png)